molecular formula C8H18O5Si B11880787 (Trimethoxysilyl)methyl butanoate CAS No. 679842-06-9

(Trimethoxysilyl)methyl butanoate

Cat. No.: B11880787
CAS No.: 679842-06-9
M. Wt: 222.31 g/mol
InChI Key: UUUHCUUFEZUVLT-UHFFFAOYSA-N
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Description

(Trimethoxysilyl)methyl butyrate is an organosilicon compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is particularly interesting due to its unique combination of silicon and ester functionalities, which makes it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Trimethoxysilyl)methyl butyrate can be synthesized through the esterification reaction of butyric acid with (trimethoxysilyl)methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester .

Industrial Production Methods

In industrial settings, the production of (Trimethoxysilyl)methyl butyrate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of heterogeneous catalysts, such as amberlyst-15, can enhance the reaction rate and yield . The process may also include steps for purification, such as distillation, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Trimethoxysilyl)methyl butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Condensation: Other silanes and a catalyst like hydrochloric acid.

Major Products Formed

    Hydrolysis: Butyric acid and (trimethoxysilyl)methanol.

    Transesterification: New esters and alcohols.

    Condensation: Siloxane polymers.

Mechanism of Action

The mechanism of action of (Trimethoxysilyl)methyl butyrate involves its ability to undergo hydrolysis and condensation reactions. Upon hydrolysis, the compound forms silanol groups, which can further condense to form siloxane bonds. These reactions are crucial for its applications in forming crosslinked networks in polymers and coatings . The molecular targets include hydroxyl groups on surfaces, which react with the silanol groups to form strong covalent bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Trimethoxysilyl)methyl butyrate is unique due to its combination of ester and silane functionalities, which allows it to participate in both organic and inorganic reactions. This dual functionality makes it versatile for applications in various fields, including materials science and biotechnology .

Biological Activity

(Trimethoxysilyl)methyl butanoate, with the CAS number 679842-06-9, is a silane compound that has garnered attention for its potential biological activities. Its unique structure, which combines silane functionalities with organic components, positions it as a candidate for various applications in biochemistry and materials science. This article explores the biological activity of this compound, including its mechanisms of action, applications in biocatalysis, and relevant case studies.

The compound's molecular formula is C10H22O4Si, and its molecular weight is approximately 238.37 g/mol. The presence of trimethoxysilyl groups allows for interactions with both organic and inorganic substrates, enhancing its utility in biological systems.

PropertyValue
Molecular FormulaC10H22O4Si
Molecular Weight238.37 g/mol
CAS Number679842-06-9
StructureStructure

The biological activity of this compound primarily stems from its ability to interact with cellular components. It is hypothesized that the silane group can facilitate the formation of siloxane bonds with biological molecules, potentially influencing cellular signaling pathways and enzyme activities.

  • Enzyme Interaction : Studies suggest that silane compounds can act as enzyme inhibitors or activators. The specific interaction mechanisms remain under investigation, but preliminary findings indicate potential effects on lipase and protease activities.
  • Cellular Uptake : The hydrophobic nature of the compound may enhance its permeability through cellular membranes, allowing for more effective interaction with intracellular targets.

Applications in Biocatalysis

Recent research has highlighted the role of this compound in biocatalysis, particularly in the synthesis of esters and other organic compounds. Its ability to stabilize enzymes and enhance reaction rates makes it a valuable component in biotechnological applications.

Case Studies

  • Enzymatic Synthesis : A study demonstrated that this compound could be used to enhance the enzymatic synthesis of flavor esters. The compound was shown to improve enzyme stability and increase yield by over 90% in certain reactions .
  • Biocatalyst Development : Research focused on immobilizing lipases on silica supports treated with this compound to create robust biocatalysts for biodiesel production. These biocatalysts exhibited improved conversion rates and stability over multiple cycles .

Biological Activity Insights

The biological activity of this compound extends beyond catalysis:

  • Antimicrobial Properties : Preliminary studies indicate that silane compounds may possess antimicrobial properties against various bacteria and fungi, making them suitable for applications in coatings and preservatives.
  • Tissue Engineering : The compound's compatibility with biological tissues has been explored in tissue engineering applications, particularly in developing scaffolds that promote cell adhesion and proliferation.

Properties

CAS No.

679842-06-9

Molecular Formula

C8H18O5Si

Molecular Weight

222.31 g/mol

IUPAC Name

trimethoxysilylmethyl butanoate

InChI

InChI=1S/C8H18O5Si/c1-5-6-8(9)13-7-14(10-2,11-3)12-4/h5-7H2,1-4H3

InChI Key

UUUHCUUFEZUVLT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC[Si](OC)(OC)OC

Origin of Product

United States

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